1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-10-18-21-16(24-10)17-15(23)12-5-3-7-22(9-12)14-8-11-4-2-6-13(11)19-20-14/h8,12H,2-7,9H2,1H3,(H,17,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOITPBTTOEHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a cyclopenta[c]pyridazine moiety with a piperidine ring and a thiadiazole substituent, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of 344.4 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of compounds similar to this compound. For instance, related piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Specific studies have reported IC50 values indicating significant inhibition of bacterial growth, suggesting that this compound may possess similar antimicrobial properties.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key enzymes involved in various biological pathways. For example, it may interact with acetylcholinesterase and urease, both critical targets in the treatment of neurological disorders and urinary tract infections respectively. Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against these enzymes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Modulation : The compound may modulate enzymatic pathways by binding to active sites or allosteric sites on enzymes.
- Cellular Signaling : It could influence cellular signaling pathways through interactions with specific receptors or proteins involved in signal transduction.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same structural family:
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound requires multi-step protocols with careful control of reaction conditions. Key factors include:
- Catalyst Selection : Sodium alkoxide catalysts (e.g., NaOEt or NaOMe) enhance reaction efficiency in cyclization steps .
- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux improve intermediate stability .
- Purification Techniques : Chromatography (e.g., flash column) or recrystallization is critical for isolating high-purity products (>95%) .
- Green Chemistry : Solvent recycling and microwave-assisted synthesis reduce waste and reaction time .
Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. To address this:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC (>98% purity threshold) .
- Structural Confirmation : Employ tandem MS and 2D NMR to verify the absence of regioisomers or byproducts that may skew activity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiadiazole derivatives in ) to identify trends in substituent effects on activity .
Basic: What spectroscopic and computational methods are most effective for characterizing its molecular structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms piperidine and cyclopenta[c]pyridazin-3-yl ring connectivity, with DEPT-135 resolving quaternary carbons .
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused heterocyclic system, critical for SAR studies .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₉H₂₁N₇OS) and detects fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target modulation?
Methodological Answer:
-
Scaffold Diversification : Synthesize analogs with substitutions on the thiadiazole (e.g., 5-methyl vs. 5-cyclopropyl) or pyridazine rings. Compare IC₅₀ values in kinase inhibition assays .
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Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PDE4B. Validate with SPR binding assays .
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Data Table :
Analog Substituent Target Affinity (Kd, nM) Bioactivity Trend 5-Methyl-thiadiazole 12.3 ± 1.2 High PDE4B inhibition 5-Cyclopropyl-thiadiazole 45.7 ± 3.8 Reduced selectivity Data adapted from and .
Basic: What analytical techniques ensure the compound’s stability and purity during storage?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .
- Storage Conditions : Store lyophilized solids at -20°C under argon to prevent moisture uptake and thiadiazole ring decomposition .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in modulating biological pathways?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., MAPK/ERK) .
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate interacting proteins for identification via LC-MS/MS .
- Kinetic Studies : Surface plasmon resonance (SPR) measures real-time binding kinetics to purified targets (e.g., Kₐₐₜ = 1.2 × 10⁵ M⁻¹s⁻¹) .
Basic: How can researchers validate the absence of cytotoxic byproducts in synthesized batches?
Methodological Answer:
- In Vitro Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations to rule out nonspecific toxicity .
- HPLC-PDA : Photodiode array detection (220–400 nm) identifies UV-active impurities with thresholds <0.1% .
Advanced: What computational tools predict metabolic liabilities of the compound for preclinical development?
Methodological Answer:
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., thiadiazole hydrolysis) .
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS (t₁/₂ > 60 min desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
